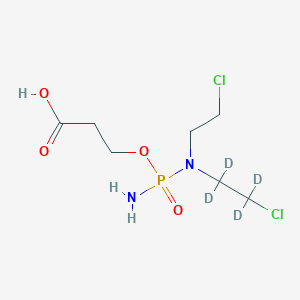

Carboxyphosphamide-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carboxyphosphamide-d4 is a deuterium-labeled Carboxyphosphamide . It is a stable isotope labeled compound that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The molecular formula of Carboxyphosphamide-d4 is C7H11D4Cl2N2O4P and its molecular weight is 297.11 .

Synthesis Analysis

Carboxyphosphamide-d4 is the deuterium labeled Carboxyphosphamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

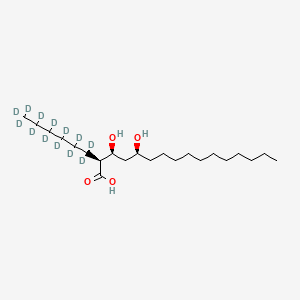

Molecular Structure Analysis

The molecular structure of Carboxyphosphamide-d4 is represented by the formula C7H11D4Cl2N2O4P . The SMILES representation of Carboxyphosphamide-d4 is OC(CCOP(N(CC([2H])([2H])Cl)CC([2H])([2H])Cl)(N)=O)=O .

Physical And Chemical Properties Analysis

Carboxyphosphamide-d4 has a molecular weight of 297.11 . The molecular formula of Carboxyphosphamide-d4 is C7H11D4Cl2N2O4P .

科学的研究の応用

Carboxyphosphamide is an inactive metabolite of Cyclophosphamide, and its production can significantly vary among individuals. The variability in metabolism can have important implications for the therapeutic effect and toxicity of Cyclophosphamide (Boddy et al., 1992).

Deuterium-labeled analogs of Cyclophosphamide and its metabolites, including Carboxyphosphamide-d4, have been synthesized for quantitative analysis in human body fluids. These analogs are important for studying the pharmacokinetics and metabolism of Cyclophosphamide in cancer treatment (Griggs & Jarman, 1975).

The metabolism of Cyclophosphamide, including the production of Carboxyphosphamide, was studied in children with various malignancies. The results showed significant inter-patient variability in metabolism, which could affect the clinical efficacy of the drug (Yule et al., 1995).

A study developed a method using liquid chromatography/tandem mass spectrometry (LC/MS/MS) for the simultaneous quantification of urinary concentrations of Cyclophosphamide and its main metabolites, including Carboxyphosphamide (Kasel et al., 2004).

Safety and Hazards

特性

IUPAC Name |

3-[amino-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phosphoryl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAKAJLYYGOZQL-BYUTVXSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P(=O)(N)OCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Amino-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phosphoryl]oxypropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)